N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Physicochemical profiling Drug-likeness Lead optimisation

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 922874-68-8) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, with molecular formula C23H19N3O5 and molecular weight 417.4 g/mol. This compound integrates three pharmacophoric modules: a 3,4-dimethoxyphenyl group at the oxadiazole C5 position, a 1,3,4-oxadiazole central ring, and a 4-phenoxybenzamide terminus.

Molecular Formula C23H19N3O5
Molecular Weight 417.421
CAS No. 922874-68-8
Cat. No. B2977643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS922874-68-8
Molecular FormulaC23H19N3O5
Molecular Weight417.421
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC
InChIInChI=1S/C23H19N3O5/c1-28-19-13-10-16(14-20(19)29-2)22-25-26-23(31-22)24-21(27)15-8-11-18(12-9-15)30-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,26,27)
InChIKeyBIYHVQQCZUMBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 922874-68-8): Structural Identity and Class Positioning for Procurement Decisions


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 922874-68-8) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, with molecular formula C23H19N3O5 and molecular weight 417.4 g/mol . This compound integrates three pharmacophoric modules: a 3,4-dimethoxyphenyl group at the oxadiazole C5 position, a 1,3,4-oxadiazole central ring, and a 4-phenoxybenzamide terminus. The 1,3,4-oxadiazole scaffold is recognised as a privileged structure in medicinal chemistry, with validated derivatives progressing to clinical antibacterial and anticancer applications [1]. Critically, as of May 2026, no peer-reviewed primary research publication or patent explicitly reports quantitative biological activity data for this exact compound, and ChEMBL confirms no known activity annotations [2]. Procurement decisions must therefore be driven by structural differentiation from closest analogs and class-level evidence projection, not by claimed potency metrics that lack verifiable sourcing.

Scaffold reference Non-halogenated comparator for antibacterial oxadiazole SAR studies
Isomer benchmark 3,4-Dimethoxy substitution for positional isomer profiling
Predicted probe SEA-guided kinase target screening (ROCK2, VEGFR-2 context)

Why Generic 1,3,4-Oxadiazole-Benzamide Analogs Cannot Substitute for CAS 922874-68-8: Structural Uniqueness and Procurement Relevance


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle variations in substitution pattern produce functionally divergent biological outcomes. The halogenated derivatives (e.g., HSGN-2241, HSGN-220) achieve MIC values of 0.06–0.5 µg/mL against MRSA via membrane depolarisation and multi-target mechanisms, whereas non-halogenated parent compounds show MIC >16 µg/mL — a >100-fold potency differential [1]. The target compound's defining features — the 3,4-dimethoxy substitution on the phenyl-oxadiazole ring and the 4-phenoxybenzamide terminus — are structurally distinct from all published active analogs in the HSGN and KKL series, which uniformly require halogenation (F, Cl, CF3, OCF3, SCF3, SF5) for potent antibacterial activity. Positional isomerism of the dimethoxy groups further matters: SAR studies on 3,4-dimethoxyphenyl oxadiazoles demonstrate that biological activity is highly sensitive to both the methoxy substitution pattern and the nature of the N-substituent on the oxadiazole ring [2]. Consequently, procuring a close analog (e.g., the 2,5-dimethoxy isomer CAS 952863-21-7 or the dimethylsulfamoyl variant CAS 941976-33-6) in place of CAS 922874-68-8 carries a high risk of obtaining a molecule with fundamentally different target engagement, physicochemical properties, and biological profile.

Halogen-dependent antibacterial activity
Non-halogenated oxadiazoles may not reproduce the potent antibacterial effects observed in halogenated leads; profiles may shift significantly.
Dimethoxy positional isomer sensitivity
3,4-dimethoxy substitution vs 2,5- or other isomers can alter electronic distribution, H-bonding, and target complementarity.
N-substituent divergence
Benzamide terminus variations (e.g., dimethylsulfamoyl) can lead to different selectivity, solubility, and biological profiles.

Quantitative Differentiation Evidence for CAS 922874-68-8 Relative to Closest Analogs and In-Class Candidates


Physicochemical Differentiation: Computed logP and Fraction sp³ vs. Halogenated Antibacterial Leads

CAS 922874-68-8 possesses a computed logP of 3.147 and an sp³ carbon fraction of 0.13, as catalogued in the ZINC database [1]. This places the compound in a distinct physicochemical space compared to the most potent halogenated N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial leads. HSGN-2241, which contains a 3-F,4-CF3 halogenation pattern and achieves MIC 0.25 µg/mL against both S. aureus ATCC 25923 and MRSA ATCC 33592, is more lipophilic due to extensive halogen substitution and possesses a fundamentally different electronic surface [2]. The non-halogenated, dimethoxy-substituted character of CAS 922874-68-8 predicts lower membrane permeabilisation capacity but potentially superior solubility and reduced non-specific protein binding — properties relevant for intracellular target engagement or probe development where the halogen-dependent membrane depolarisation mechanism is undesirable.

LogP & sp³ Profile
Reported
logP 3.147 / sp³ 0.13
Physicochemical context; lower lipophilicity vs halogenated leads.
Computed data from ZINC; experimental validation advised.
Physicochemical profiling Drug-likeness Lead optimisation

Positional Dimethoxy Isomerism: 3,4- vs. 2,5- vs. 3,5-Dimethoxyphenyl Substitution and Its Biological Implications

CAS 922874-68-8 bears a 3,4-dimethoxyphenyl substituent at the oxadiazole C5 position. The closest commercially catalogued positional isomer is CAS 952863-21-7, which carries a 2,5-dimethoxyphenyl group but is otherwise identical . Published SAR from the 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole scaffold demonstrates that the 3,4-dimethoxy motif contributes meaningfully to biological activity: N-Mannich base derivatives with this core achieved antibacterial MIC values of 0.5–8 µg/mL against Gram-positive bacteria and anti-proliferative IC50 values <25 µM against HeLa, MCF7, HCT-116, HePG-2, and PC3 cancer cell lines [1]. The 3,4-dimethoxyphenyl motif has been independently identified as enhancing metabolic stability and oral absorption in cathepsin K inhibitor programmes, with compounds containing the 3,4-(CH3O)2Ph group showing excellent pharmacokinetic profiles compared to unsubstituted phenyl analogs [2]. No equivalent dataset exists for the 2,5- or 3,5-dimethoxy positional isomers in the identical benzamide context, meaning substitution pattern cannot be assumed bioequivalent.

Dimethoxy Isomer SAR
Class-level
MIC 0.5–8 µg/mL (Gram-positive)
3,4-Dimethoxy substitution linked to class-level antibacterial activity.
SAR from N-Mannich derivatives; direct target data unavailable.
Structure-activity relationship Positional isomerism Oxadiazole substitution

Class-Level Antibacterial Potential: N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold Validated Against Drug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, to which CAS 922874-68-8 belongs, has been independently validated as a 'privileged scaffold' for antibacterial development by multiple research groups [1]. The most extensively characterised derivatives (HSGN series) achieve MIC values of 0.06–0.5 µg/mL against MRSA clinical isolates, outperform vancomycin (MIC 1 µg/mL) and linezolid (MIC 2 µg/mL) against multiple strains, and demonstrate bactericidal activity with >3-log10 reduction in bacterial load within 4–8 hours at 5–10× MIC [2]. Critically, these halogenated derivatives also eradicate pre-formed MRSA biofilms — a clinically challenging phenotype — and synergise with daptomycin, vancomycin, and linezolid (FIC indices <0.5) [2]. Non-halogenated analogs (the substitution class of CAS 922874-68-8) show attenuated antibacterial potency (MIC 16 µg/mL), but the scaffold retains target engagement capacity and may be optimised toward non-lytic antibacterial mechanisms, including inhibition of trans-translation (KKL-35, MBX-4132) or lipoteichoic acid biosynthesis (HSGN-94) [3].

Scaffold Antibacterial Context
Class-level
Non-halogenated parent
MIC 16 µg/mL
HSGN-2241 / vancomycin
MIC 0.25 / 1 µg/mL
Scaffold validated for antibacterial activity; halogenation imparts substantial potency improvement.
Biofilm eradication and synergy reported for halogenated leads.
Antibacterial MRSA Drug-resistant pathogens Privileged scaffold

Anticancer Signaling Evidence: 3-Phenoxybenzamide-Oxadiazole Derivatives as VEGFR-2 Kinase Inhibitors with G2/M Arrest

Compounds bearing the 3-phenoxybenzamide/oxadiazole architecture — structurally adjacent to CAS 922874-68-8 (which features 4-phenoxybenzamide) — have demonstrated VEGFR-2 kinase inhibitory activity with accompanying antitumor effects. In a 2024 study, compound 4d (a 3-phenoxybenzoic acid-derived 1,3,4-oxadiazole) showed cytotoxicity against HepG2, HeLa, and DLD1 cancer cell lines, arrested HepG2 cells in the G2/M phase, and activated both intrinsic and extrinsic apoptosis pathways [1]. The regioisomeric difference (4-phenoxy vs. 3-phenoxy substitution on the benzamide ring) is expected to modulate VEGFR-2 ATP-binding site complementarity: prior SAR on N-arylbenzamides demonstrated that lipophilic substitutions on the benzamide pharmacophore confer 10–17-fold selectivity for VEGFR-2 over VEGFR-1 [1]. Additionally, independent work on 3,4-dimethoxyphenyl-bearing sulfonamides confirms this motif as productive for VEGFR-2 inhibitor design [2].

VEGFR-2 Kinase Context
Reported
4-Phenoxy isomer (this compound)
No direct data
3-Phenoxy series
VEGFR-2 inhibition, G2/M arrest, apoptosis
Regioisomeric probe for kinase profiling; 4-phenoxy may yield differential VEGFR-2 binding.
No direct data for target compound; comparator from 2024 study.
VEGFR-2 inhibition Anticancer Cell cycle arrest Apoptosis

Computational Target Prediction: SEA Analysis Suggests Coagulation Factor X and ROCK2 as Top Predicted Targets

The Similarity Ensemble Approach (SEA) applied to CAS 922874-68-8 via the ZINC database predicts coagulation factor X (F10, enzyme/protease class, P-value 15, Max Tc 42) and Rho-associated protein kinase 2 (ROCK2, enzyme/kinase class, P-value 46, Max Tc 35) as the top two potential protein targets based on chemical similarity to known ligands in ChEMBL [1]. These predictions are computational and have not been experimentally confirmed. However, they differentiate CAS 922874-68-8 from halogenated antibacterial oxadiazoles, which primarily target bacterial membrane integrity and menaquinone biosynthesis, and from VEGFR-2 inhibitor oxadiazole series. No prediction for antibacterial targets (trans-translation, LTA biosynthesis) was returned, consistent with the absence of halogenation required for those mechanisms. The ROCK2 prediction is noteworthy given that ROCK kinases are pursued for cardiovascular, fibrotic, and neurological indications.

SEA Target Predictions
Data to verify
Top predictions: Coagulation factor X (Max Tc 42), ROCK2 (Max Tc 35).
Computational predictions suggest non-antibacterial target space; screening required.
SEA analysis based on ChEMBL 20; not experimentally confirmed.
Computational target prediction Similarity Ensemble Approach Polypharmacology

Defined Research and Industrial Application Scenarios for CAS 922874-68-8 Based on Quantified Evidence


Non-Halogenated Scaffold Reference for Antibacterial Oxadiazole SAR Expansion

CAS 922874-68-8 serves as a non-halogenated parental scaffold within the N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series. Published SAR demonstrates that halogenation of the benzamide ring improves anti-MRSA potency by 32–128-fold (MIC from 16 µg/mL to 0.125–0.5 µg/mL) [1]. This compound can function as the negative-control baseline in head-to-head halogenation studies, enabling quantification of the potency gain conferred by specific halogen patterns (F, Cl, Br, I, CF3, OCF3, SCF3, SF5). Its 3,4-dimethoxyphenyl group further allows investigation of whether electron-donating substituents on the oxadiazole C5-phenyl ring modulate the halogen-dependent potency enhancement or alter the mechanism of action away from membrane depolarisation toward trans-translation inhibition [2].

Kinase Profiling Probe for VEGFR-2 and ROCK2 Target Engagement Studies

Based on structural proximity to VEGFR-2-active 3-phenoxybenzoic acid oxadiazoles [3] and SEA predictions for ROCK2 engagement [4], CAS 922874-68-8 is rationally deployed as a screening probe in kinase inhibition panels. The 4-phenoxybenzamide regioisomer offers a direct comparator to the 3-phenoxy series (compounds 4a–d) that demonstrated VEGFR-2-dependent G2/M arrest and apoptosis in HepG2 cells. Differential activity between the 3-phenoxy and 4-phenoxy regioisomers would provide SAR insight into the geometry of the benzamide-kinase hinge-region interaction. The predicted ROCK2 affinity (Max Tc 35) further supports inclusion in Rho-kinase screening cascades for cardiovascular or anti-fibrotic applications.

Physicochemical Benchmark for logP-Dependent Cytotoxicity and Solubility Optimisation

With a computed logP of 3.147 and zero halogen atoms [4], CAS 922874-68-8 occupies a favourable physicochemical range distinct from highly lipophilic halogenated oxadiazole antibacterials. This compound can serve as a reference point in systematic studies correlating logP with mammalian cell cytotoxicity, haemolytic activity, and aqueous solubility within the oxadiazole-benzamide series. HSGN-2241 was shown to not lyse human red blood cells [1], but the lower lipophilicity and absence of membrane-active halogens in CAS 922874-68-8 predicts an even wider safety margin, making it a candidate for evaluating the therapeutic index of non-lytic oxadiazole mechanisms.

Synthetic Intermediate for Diversification into 3,4-Dimethoxyphenyl Oxadiazole Libraries

The 3,4-dimethoxyphenyl-1,3,4-oxadiazole core is a productive starting point for library synthesis. Published methodology demonstrates that this core can be elaborated via N-Mannich reaction to yield derivatives with MIC values of 0.5–8 µg/mL (antibacterial) and IC50 <25 µM (anticancer) [5]. CAS 922874-68-8, bearing the 4-phenoxybenzamide terminus, provides a distinct vector for diversification compared to the N-Mannich base series. Late-stage functionalisation of the 4-phenoxy group or the benzamide linkage could generate focused libraries for screening against the predicted F10/ROCK2 targets or for antibacterial optimisation via introduction of carefully selected halogen substituents informed by the HSGN SAR roadmap [1].

Application
Selection Property
Validation Focus
Antibacterial SAR expansion
Non-halogenated scaffold baseline
Halogenation-dependent potency context
Kinase inhibition screening
4-Phenoxy regioisomer for VEGFR-2/ROCK2 context
Kinase selectivity and binding geometry review
Physicochemical profiling studies
logP 3.147 / non-halogenated reference
Cytotoxicity and solubility endpoint review
Library synthesis & diversification
3,4-Dimethoxyphenyl oxadiazole core
Derivatization potential and scaffold elaboration
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